molecular formula C15H30O3 B12647962 3-Hydroxy-12-methyltetradecanoic acid CAS No. 73292-33-8

3-Hydroxy-12-methyltetradecanoic acid

Cat. No.: B12647962
CAS No.: 73292-33-8
M. Wt: 258.40 g/mol
InChI Key: URNPABCBORNAQZ-UHFFFAOYSA-N
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Description

3-Hydroxy-12-methyltetradecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the twelfth carbon. This compound is a type of long-chain fatty acid, which is significant in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-12-methyltetradecanoic acid typically involves the hydroxylation of 12-methyltetradecanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. Specific strains of bacteria can be genetically engineered to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-12-methyltetradecanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-12-methyltetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in bacterial cell membrane structure and function.

    Medicine: Investigated for its potential antibacterial properties and its role in metabolic pathways.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Hydroxy-12-methyltetradecanoic acid involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The hydroxyl group at the third carbon is crucial for its interaction with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-12-methyltetradecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in specialized applications where these properties are advantageous .

Biological Activity

3-Hydroxy-12-methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of 12-MTA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the third carbon of the tetradecanoic acid chain. Its unique structure contributes to its biological functions, including its interaction with various cellular pathways.

Case Study: VX2 Tumor Model

A significant study evaluated the effects of 12-MTA on VX2 squamous cell carcinoma in rabbits. The study involved targeted arterial delivery of 12-MTA, which resulted in a dose-dependent inhibition of tumor growth. Notably, tumors treated with 12-MTA exhibited a significant decrease in 5-hydroxyeicosatetraenoic acid (5-HETE) levels, while myristic acid (a saturated fatty acid) stimulated tumor growth. The study highlighted that 12-MTA's mechanism of action remains unclear but suggests potential as a new therapeutic agent for solid tumors .

TreatmentTumor Growth Inhibition5-HETE LevelsCOX-2 Activity
12-MTASignificantDecreasedPresent
Myristic AcidStimulatedIncreasedPresent

Antimicrobial Activity

Research has also indicated that 12-MTA possesses antimicrobial properties. In a study involving endophytic fungi from Amazonian palm trees, various fatty acids were screened for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, 3-hydroxy-13-methyltetradecanoic acid demonstrated notable antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL , indicating its potential as an antimicrobial agent .

Fatty AcidMIC on MRSA (µg/mL)
3-Hydroxy-13-methyltetradecanoic32
Other tested fatty acids64 - 128

The mechanisms underlying the biological activities of 12-MTA are multifaceted:

  • Antitumor Mechanism : The inhibition of tumor growth by 12-MTA may involve alterations in eicosanoid metabolism, particularly affecting lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) pathways. Further studies are needed to elucidate these mechanisms .
  • Antimicrobial Mechanism : The antimicrobial activity is hypothesized to arise from the detergent-like properties of hydroxylated fatty acids, which disrupt microbial membranes. This property enhances their efficacy against various pathogens .

Properties

CAS No.

73292-33-8

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

3-hydroxy-12-methyltetradecanoic acid

InChI

InChI=1S/C15H30O3/c1-3-13(2)10-8-6-4-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18)

InChI Key

URNPABCBORNAQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCC(CC(=O)O)O

Origin of Product

United States

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